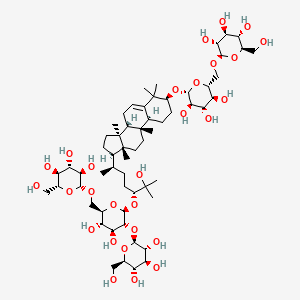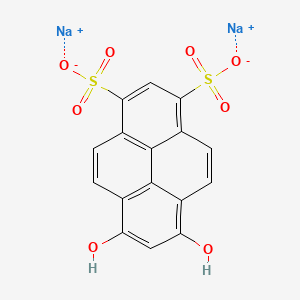
DHPDS (disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is a pH-sensitive dye that is used to measure pH changes inside cells. It is also known for creating charge transfer complexes for studies on nanostructure assembly .
準備方法
The preparation of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt involves the functionalization of carbon nanotubes with the dye molecule, enabling them to indicate pH values over a specific range. The nanotubes are coated with a layer of electron-donating zinc phthalocyanine, which strengthens the interaction between the carbon nanotubes and the dye . For in vivo applications, the compound can be prepared by dissolving it in dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and double-distilled water .
化学反応の分析
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to its hydroxyl groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with suitable reagents.
Complex Formation: It forms charge transfer complexes, which are crucial for studies on nanostructure assembly.
Common reagents used in these reactions include electron-donating compounds like zinc phthalocyanine . The major products formed from these reactions are typically the modified carbon nanotubes or other nanostructures.
科学的研究の応用
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH-sensitive dye for measuring pH changes in various chemical reactions.
Biology: Employed to measure intracellular pH changes in cells, particularly in isolated perfused rat liver.
Industry: Utilized in the creation of charge transfer complexes for nanostructure assembly.
作用機序
The mechanism of action of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt involves its pH-sensitive properties. The two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to measure pH changes accurately. The compound interacts with molecular targets and pathways involved in pH regulation within cells .
類似化合物との比較
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is unique due to its dual excitation and emission properties, making it highly sensitive to pH changes. Similar compounds include:
- 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
These compounds also exhibit pH-sensitive properties but may differ in their specific applications and sensitivity ranges.
特性
分子式 |
C16H8Na2O8S2 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
disodium;6,8-dihydroxypyrene-1,3-disulfonate |
InChI |
InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChIキー |
JISMNCQKTAIERN-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



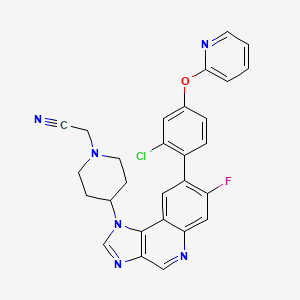

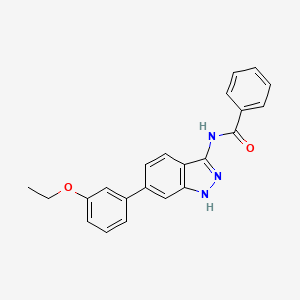

![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)

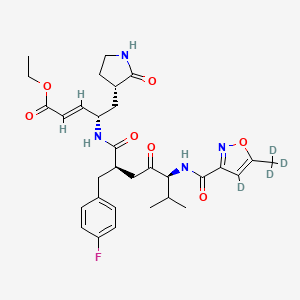

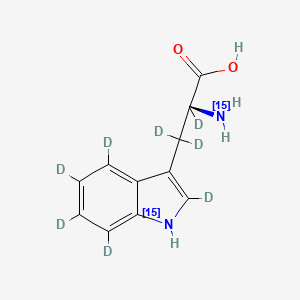

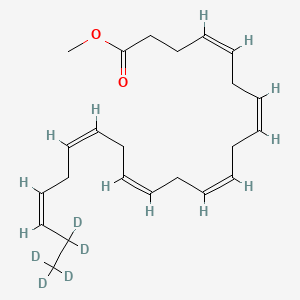
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
